molecular formula C13H17NO2 B6249264 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine CAS No. 1097820-97-7

8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine

Cat. No. B6249264
CAS RN: 1097820-97-7
M. Wt: 219.3
InChI Key:
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Description

8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine is a heterocyclic aromatic compound belonging to the naphthoxazine family. It is an important synthetic intermediate and has been used in the synthesis of various pharmaceuticals, dyes, and other organic compounds. In recent years, 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine has been studied extensively due to its potential applications in scientific research.

Scientific Research Applications

8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various pharmaceuticals, dyes, and other organic compounds. It has also been used as a starting material for the synthesis of heterocyclic compounds, such as quinolines and isoquinolines. Additionally, 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine has been studied for its potential applications in the development of new materials for solar energy conversion.

Mechanism of Action

The mechanism of action of 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine is not yet fully understood. However, it is believed that the compound may act as an electron acceptor, allowing for the transfer of electrons from one molecule to another. Additionally, 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine may act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine are still being studied. However, some studies have suggested that the compound may have anti-inflammatory and anti-tumor effects. Additionally, 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine may act as an antioxidant, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The main advantage of using 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Additionally, 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine can be used to synthesize a variety of pharmaceuticals, dyes, and other organic compounds. However, there are some limitations to using 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine in laboratory experiments. For example, the compound is relatively unstable and can decompose at high temperatures. Additionally, the compound is not water-soluble, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine. One potential direction is the development of new materials for solar energy conversion. Additionally, 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine could be used to develop new drugs and therapeutic agents. Furthermore, the compound could be studied further to better understand its biochemical and physiological effects. Finally, 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine could be used to synthesize new heterocyclic compounds, such as quinolines and isoquinolines.
Conclusion
In conclusion, 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine is a heterocyclic aromatic compound with a variety of potential applications in scientific research. It can be synthesized using a one-pot method and has been used in the synthesis of various pharmaceuticals, dyes, and other organic compounds. Additionally, 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine has potential applications in the development of new materials for solar energy conversion and in the development of new drugs and therapeutic agents. Furthermore, the compound may have anti-inflammatory and anti-tumor effects and may act as an antioxidant. Finally, there are a number of potential future directions for 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine, including the development of new materials for solar energy conversion, the development of new drugs and therapeutic agents, and the synthesis of new heterocyclic compounds.

Synthesis Methods

8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine can be synthesized through a variety of methods. The most common method is the one-pot synthesis of 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine from 1,4-naphthoquinone and 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphthalene-2,3-dicarboxylic acid. This method involves the reaction of 1,4-naphthoquinone with 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphthalene-2,3-dicarboxylic acid in the presence of a catalytic amount of p-toluenesulfonic acid in a polar solvent such as acetonitrile or dimethylformamide. The reaction is carried out at room temperature and yields 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine in good yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine involves the condensation of 2-naphthol with 2-chloroethanol followed by cyclization with urea in the presence of a base.", "Starting Materials": [ "2-naphthol", "2-chloroethanol", "urea", "base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-naphthol in dry dichloromethane and add 2-chloroethanol dropwise with stirring.", "Step 2: Add a catalytic amount of acid (e.g. p-toluenesulfonic acid) and reflux the mixture for several hours.", "Step 3: Cool the mixture and add a solution of urea in ethanol.", "Step 4: Add a base (e.g. potassium carbonate) and reflux the mixture for several hours.", "Step 5: Cool the mixture and filter the solid product.", "Step 6: Wash the product with water and recrystallize from a suitable solvent (e.g. ethanol).", "Step 7: Dry the product under vacuum to obtain 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine." ] }

CAS RN

1097820-97-7

Product Name

8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine

Molecular Formula

C13H17NO2

Molecular Weight

219.3

Purity

0

Origin of Product

United States

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